3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476344
InChI: InChI=1S/C15H28N2O4/c1-5-16(11-13(18)19)9-12-7-6-8-17(10-12)14(20)21-15(2,3)4/h12H,5-11H2,1-4H3,(H,18,19)
SMILES: CCN(CC1CCCN(C1)C(=O)OC(C)(C)C)CC(=O)O
Molecular Formula: C15H28N2O4
Molecular Weight: 300.39 g/mol

3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13476344

Molecular Formula: C15H28N2O4

Molecular Weight: 300.39 g/mol

* For research use only. Not for human or veterinary use.

3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H28N2O4
Molecular Weight 300.39 g/mol
IUPAC Name 2-[ethyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]amino]acetic acid
Standard InChI InChI=1S/C15H28N2O4/c1-5-16(11-13(18)19)9-12-7-6-8-17(10-12)14(20)21-15(2,3)4/h12H,5-11H2,1-4H3,(H,18,19)
Standard InChI Key GIKVZPWPDGVRAU-UHFFFAOYSA-N
SMILES CCN(CC1CCCN(C1)C(=O)OC(C)(C)C)CC(=O)O
Canonical SMILES CCN(CC1CCCN(C1)C(=O)OC(C)(C)C)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound features a piperidine ring substituted at the 3-position with a [(carboxymethyl-ethyl-amino)-methyl] group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position . The Boc group enhances stability during synthetic processes, while the carboxymethyl-ethyl-amino side chain introduces potential reactivity for further functionalization .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC15H28N2O4\text{C}_{15}\text{H}_{28}\text{N}_{2}\text{O}_{4}
Molecular Weight300.39 g/mol
Boiling Point (Predicted)415.9 ± 20.0 °C
Density (Predicted)1.097 ± 0.06 g/cm³
pKa (Predicted)2.32 ± 0.10
SolubilityLikely polar aprotic solvents (e.g., DMF)

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Piperidine Functionalization: Introduction of the carboxymethyl-ethyl-amino group via alkylation or reductive amination .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to install the tert-butoxycarbonyl group .

  • Purification: Chromatography or crystallization to achieve high purity (>97%) .

A patent by WO2009133778A1 describes a related method for tert-butyl 3-aminopiperidine-1-carboxylate production, emphasizing selective deprotection of carbamate groups using bases like sodium hydroxide . This approach could be adapted for synthesizing the target compound by modifying the side chain .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
AlkylationEthyl bromoacetate, K₂CO₃, DMF, 60°C70–85%
Boc ProtectionDi-tert-butyl dicarbonate, THF, RT90–95%
Final PurificationSilica gel chromatography (EtOAc/hexane)>97% purity

Applications in Pharmaceutical and Organic Chemistry

Intermediate in Drug Development

The compound’s structure aligns with motifs found in protease inhibitors and kinase modulators. For example:

  • Anticancer Agents: Piperidine derivatives are explored for targeting glutaminolysis in cancer cells, as seen in prodrugs of L-γ-methyleneglutamic acid amides .

  • Antimicrobials: Rifamycin derivatives utilize similar piperidine intermediates for treating microbial infections .

Peptide Synthesis

The Boc group facilitates solid-phase peptide synthesis (SPPS) by protecting amine functionalities during coupling reactions . Post-synthesis, the tert-butyl ester is cleaved under acidic conditions (e.g., TFA) to yield free carboxylic acids .

Recent Research Developments

Prodrug Design

Studies on tert-butyl ester prodrugs highlight enhanced metabolic stability and bioavailability compared to free acids . For instance, 3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester could serve as a prodrug for glutamine analogs targeting cancer metabolism .

Catalytic Applications

Piperidine derivatives are employed in asymmetric catalysis. The ethylamino-carboxymethyl side chain may coordinate metals, enabling enantioselective transformations .

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